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Abstract
Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, small molecule, selective

melanocortin-1 receptor (MC1R) agonist.[1] While initially investigated for its ability to increase

eumelanin production and provide photoprotection in rare dermatological disorders, a growing

body of preclinical evidence highlights its significant anti-inflammatory and anti-fibrotic

properties.[2][3] This technical guide provides an in-depth overview of the anti-inflammatory

effects of Dersimelagon, summarizing key preclinical and clinical data, detailing experimental

methodologies, and illustrating the underlying signaling pathways. This document is intended to

serve as a comprehensive resource for researchers and professionals in the field of drug

development.

Mechanism of Action: Selective MC1R Agonism
Dersimelagon exerts its effects through the selective activation of the melanocortin-1 receptor

(MC1R), a G-protein coupled receptor.[1] MC1R activation is known to initiate downstream

signaling cascades that not only regulate melanogenesis but also modulate inflammatory

responses.[4] The primary signaling pathway involves the activation of adenylyl cyclase,

leading to an increase in intracellular cyclic adenosine 3',5'-monophosphate (cAMP). However,

evidence also suggests the involvement of other pathways, such as the phosphorylation of

Erk1/2 and Akt, in the cellular response to MC1R agonism. Dersimelagon has demonstrated

high affinity for human MC1R, with an EC50 value in the nanomolar range.
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Caption: Dersimelagon's MC1R signaling cascade.

Preclinical Anti-inflammatory and Anti-fibrotic Data
Dersimelagon has demonstrated significant disease-modifying effects in preclinical models of

systemic sclerosis, a chronic autoimmune disease characterized by inflammation and fibrosis.

In Vivo Model: Bleomycin-Induced Systemic Sclerosis
Prophylactic and therapeutic treatment with Dersimelagon was evaluated in a murine model of

bleomycin-induced systemic sclerosis.

Quantitative Outcomes:

Treatment Group Dose (p.o.) Outcome Result

Prophylactic ≥ 0.3 mg/kg/day Skin Fibrosis Significantly Inhibited

Prophylactic ≥ 0.3 mg/kg/day Lung Inflammation Significantly Inhibited

Therapeutic ≥ 3 mg/kg/day Skin Fibrosis
Significantly

Suppressed

Table 1: In Vivo Efficacy of Dersimelagon in a Murine Model of Systemic Sclerosis.

Gene array analysis from this model indicated that Dersimelagon exerts its anti-inflammatory

effects by suppressing the activation of inflammatory cells and related signaling pathways.

Furthermore, serum protein profiling revealed the suppression of multiple SSc-related

biomarkers.

In Vitro Model: TGF-β-Induced Fibroblast Activation
The effect of Dersimelagon on the activation of human dermal fibroblasts was assessed in

vitro using transforming growth factor-beta (TGF-β) as a pro-fibrotic stimulus.

Quantitative Outcomes:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b607062?utm_src=pdf-body
https://www.benchchem.com/product/b607062?utm_src=pdf-body
https://www.benchchem.com/product/b607062?utm_src=pdf-body
https://www.benchchem.com/product/b607062?utm_src=pdf-body
https://www.benchchem.com/product/b607062?utm_src=pdf-body
https://www.benchchem.com/product/b607062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Type Stimulus Treatment Endpoint Result

Human Dermal

Fibroblasts
TGF-β Dersimelagon

ACTA2 (α-SMA)

mRNA

Inhibited

Elevation

Table 2: In Vitro Efficacy of Dersimelagon on Fibroblast Activation.

Clinical Data: Erythropoietic Protoporphyria (EPP)
and X-Linked Protoporphyria (XLP)
A phase 2, randomized, double-blind, placebo-controlled study (ENDEAVOR) evaluated the

efficacy and safety of Dersimelagon in patients with EPP and XLP, rare genetic disorders

characterized by severe phototoxicity.

Study Population: 102 patients with a confirmed diagnosis of EPP or XLP.

Treatment Arms:

Placebo

Dersimelagon 100 mg once daily

Dersimelagon 300 mg once daily

Primary Endpoint: Change from baseline in the average daily duration of sunlight exposure

without prodromal symptoms.

Quantitative Outcomes:

Treatment Group N
Change in
Symptom-Free Sun
Exposure (minutes)

p-value vs. Placebo

Placebo 34 - -

Dersimelagon 100 mg 34 +53.8 <0.05

Dersimelagon 300 mg 34 +62.5 <0.05
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Table 3: Phase 2 Clinical Trial Results in EPP and XLP.

Patients treated with Dersimelagon also experienced approximately 40% fewer sunlight

exposure episodes accompanied by symptoms compared to the placebo group. The most

common treatment-emergent adverse events were nausea, freckles, and skin

hyperpigmentation.

Experimental Protocols
Bleomycin-Induced Systemic Sclerosis Murine Model
Objective: To evaluate the prophylactic and therapeutic effects of Dersimelagon on skin

fibrosis and lung inflammation.

Animal Model: C57BL/6 mice.

Materials:

Bleomycin (BLM)

Dersimelagon (MT-7117)

Vehicle control

Phosphate-buffered saline (PBS)

Experimental Workflow:
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Caption: Workflow for the bleomycin-induced SSc model.

Procedure:

Induction of SSc: Administer daily subcutaneous injections of bleomycin (0.1 mg in 100 µL

PBS) to the shaved backs of mice for the duration of the induction period.
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Dersimelagon Administration:

Prophylactic: Administer Dersimelagon or vehicle orally once daily, starting on the same

day as the first bleomycin injection and continuing for 29 days.

Therapeutic: Begin oral administration of Dersimelagon or vehicle on day 21, after the

establishment of fibrosis, and continue for 21 days.

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin

and lung tissues for analysis.

Skin Fibrosis: Measure collagen content in skin biopsies.

Lung Inflammation: Assess lung weight and conduct histological analysis.

Biomarkers: Perform microarray-based gene expression analysis and serum protein

profiling.

TGF-β-Induced Fibroblast Activation Assay
Objective: To determine the effect of Dersimelagon on the differentiation of human dermal

fibroblasts into myofibroblasts.

Cell Line: Primary human dermal fibroblasts.

Materials:

Human dermal fibroblasts

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

Recombinant human TGF-β1

Dersimelagon (MT-7117)

RNA extraction and qPCR reagents

Experimental Workflow:
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Caption: Workflow for TGF-β-induced fibroblast activation.
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Procedure:

Cell Culture: Culture human dermal fibroblasts in appropriate medium until they reach the

desired confluency.

Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum or

serum-free medium for 24 hours.

Treatment: Treat the cells with Dersimelagon at various concentrations in the presence or

absence of TGF-β1 (e.g., 10 ng/mL). Include appropriate vehicle and positive controls.

Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for

myofibroblast differentiation.

Endpoint Analysis:

Harvest the cells and extract total RNA.

Perform quantitative real-time PCR (qPCR) to measure the expression levels of ACTA2,

the gene encoding for alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast

differentiation. Normalize the expression to a housekeeping gene.

Conclusion
Dersimelagon exhibits promising anti-inflammatory and anti-fibrotic properties mediated

through its selective agonism of the MC1R. Preclinical studies in a murine model of systemic

sclerosis demonstrate its ability to inhibit skin and lung fibrosis. In vitro, Dersimelagon can

suppress the activation of human dermal fibroblasts. These preclinical findings are

complemented by clinical data from the ENDEAVOR study, which, while focused on

phototoxicity in EPP and XLP, provides evidence of a favorable safety profile for

Dersimelagon. Further investigation into the anti-inflammatory and anti-fibrotic effects of

Dersimelagon in relevant clinical populations is warranted. The detailed methodologies and

data presented in this guide offer a foundation for future research and development of this

novel therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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